![molecular formula C16H22BNO3 B1627176 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone CAS No. 937591-32-7](/img/structure/B1627176.png)
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone
Overview
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Molecular Structure and Conformational Analysis
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone and related compounds have been studied for their molecular structure using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies are crucial for understanding the compound's physical and chemical properties. For instance, Huang et al. (2021) confirmed the structures of similar boric acid ester intermediates through spectroscopy and X-ray diffraction. They also used density functional theory (DFT) for molecular structure calculation, which showed consistency with the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Synthesis and Characterization
The synthesis and characterization of such compounds involve complex chemical reactions and analytical techniques. For example, Liao et al. (2022) synthesized a compound using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a substitute material. The structure of the resultant compound was confirmed by various spectroscopic methods and X-ray diffraction (Liao et al., 2022).
Catalytic and Synthetic Applications
Some research explores the use of these compounds in catalytic and synthetic applications. For instance, Takagi and Yamakawa (2013) investigated the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation. This method proved effective for borylation of arylbromides bearing sulfonyl groups, indicating its potential utility in organic synthesis (Takagi & Yamakawa, 2013).
Biological and Pharmacological Research
These compounds are also being investigated for their potential in biological and pharmacological research. Nagarapu and Pingili (2014) synthesized novel indole-based oxadiazoles with antimicrobial activity. These compounds were analyzed using IR, NMR, mass spectral data, and elemental analysis to establish their chemical structures, and they were tested for antibacterial and antifungal activities (Nagarapu & Pingili, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the borylation of alkyl or aryl alkynes and alkenes .
Mode of Action
It is known that similar compounds can interact with their targets through a process called borylation . This process involves the addition of a boron atom to a molecule, which can significantly alter its chemical properties and reactivity.
Biochemical Pathways
The borylation process can affect various biochemical pathways by altering the chemical properties and reactivity of molecules .
Result of Action
The borylation process can significantly alter the chemical properties and reactivity of molecules, which can potentially lead to various molecular and cellular effects .
properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11(19)18-9-8-12-10-13(6-7-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-7,10H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKBEEFKAJIQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587816 | |
Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937591-32-7 | |
Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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